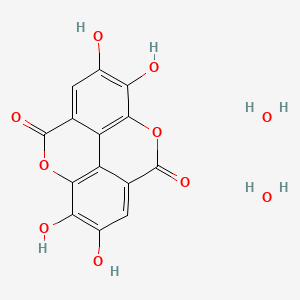
Ellagic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ellagic acid dihydrate is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as pomegranates, strawberries, raspberries, and walnuts . It is known for its potent antioxidant properties and has been studied for its potential anti-carcinogenic, anti-mutagenic, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
Ellagic acid dihydrate can be synthesized through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in certain plants . The hydrolysis process involves breaking down the ester bonds in ellagitannins under acidic or alkaline conditions, yielding ellagic acid . The reaction conditions typically include the use of hydrochloric acid or sodium hydroxide as catalysts, with the reaction being carried out at elevated temperatures to facilitate the breakdown of the ester bonds .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant materials using solvents such as ethanol or methanol . The extraction process involves grinding the plant material, followed by solvent extraction and purification steps to isolate the this compound. The purified compound is then crystallized to obtain the dihydrate form .
化学反応の分析
Types of Reactions
Ellagic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Ellagic acid can be oxidized to form quinones, which are compounds with potent biological activities.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the chemical reactions of this compound include various quinones, reduced forms of ellagic acid, and substituted derivatives . These products have been studied for their potential biological activities and applications in different fields .
科学的研究の応用
作用機序
The mechanism of action of ellagic acid dihydrate involves its ability to scavenge free radicals and inhibit oxidative stress . It acts as an antioxidant by donating electrons to neutralize reactive oxygen species, thereby preventing cellular damage . Additionally, this compound modulates various molecular targets and pathways, including the inhibition of casein kinase II and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular defense mechanisms .
類似化合物との比較
Ellagic acid dihydrate is often compared with other polyphenolic compounds, such as quercetin and resveratrol, due to their similar antioxidant properties .
Quercetin: Like ellagic acid, quercetin is a potent antioxidant and has been studied for its anti-inflammatory and anti-carcinogenic effects.
Resveratrol: Resveratrol is another polyphenolic compound known for its antioxidant and anti-aging properties.
Similar Compounds
- Quercetin
- Resveratrol
- Gallic acid
- Tannic acid
This compound stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for various scientific research and industrial applications .
特性
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid](/img/structure/B2655431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)
![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655438.png)
![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)
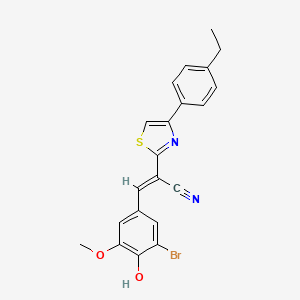
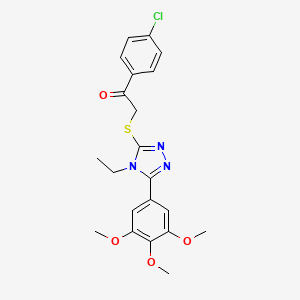
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)
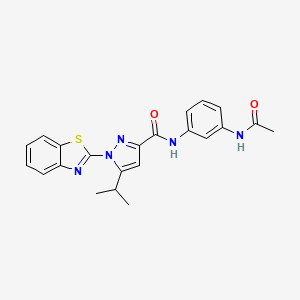
![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)
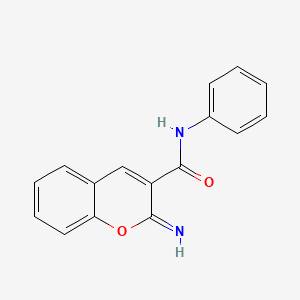
![N-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2655453.png)
